![molecular formula C23H20N2O4 B236245 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB-4, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB-4 is a benzamide derivative that has been synthesized through a variety of methods, and its mechanism of action has been investigated in detail.
作用機序
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a relatively small molecule that is easy to synthesize, making it readily available for research purposes. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to have a high degree of selectivity for the proteasome, making it a potentially useful tool for studying the role of the proteasome in cancer cells. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
将来の方向性
There are a number of future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in animal models and in human clinical trials.
合成法
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been synthesized through a variety of methods, including the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitrophenyl isocyanate, followed by reduction with sodium dithionite. Other methods include the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitroaniline, followed by reduction with sodium dithionite. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been synthesized through a one-pot reaction of 2,4-dimethoxybenzoic acid, 2-methyl-5-nitroaniline, and phosgene.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
特性
製品名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
|---|---|
分子式 |
C23H20N2O4 |
分子量 |
388.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-8-9-15(23-25-18-6-4-5-7-20(18)29-23)12-19(14)24-22(26)17-11-10-16(27-2)13-21(17)28-3/h4-13H,1-3H3,(H,24,26) |
InChIキー |
IKVDUFRYSQKVGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
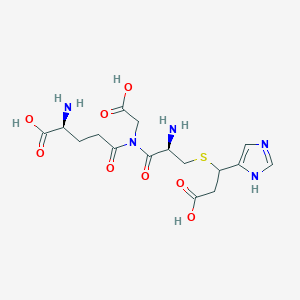
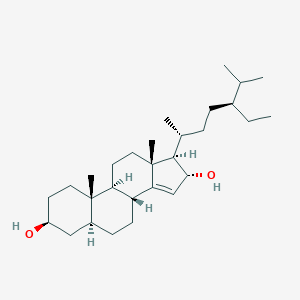
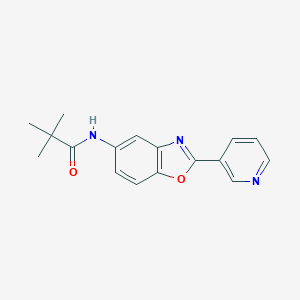
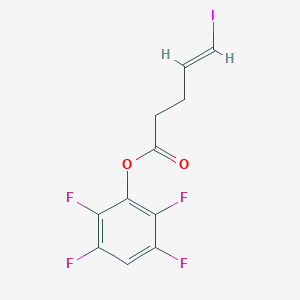
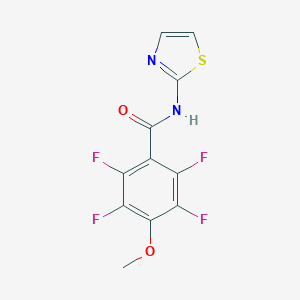

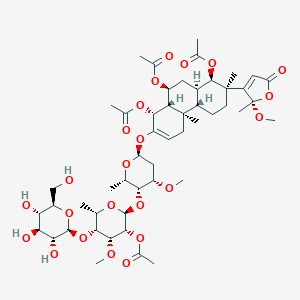

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)


